3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
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Overview
Description
3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is known for its unique chemical structure, which includes a dimethylamino group, a methoxy group, and a benzothiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-dimethylaminophenol with methoxyacetyl chloride to form an intermediate, which is then cyclized with sulfur and methylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, precise temperature control, and continuous monitoring are essential to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in maintaining the desired specifications of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various alkyl or acyl groups into the molecule .
Scientific Research Applications
3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds share structural similarities with 3-(Dimethylamino)-7-methoxy-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide and exhibit similar chemical reactivity.
Dimethylaminopropenoates: These compounds also contain dimethylamino groups and are used in the synthesis of various heterocyclic systems.
Uniqueness
What sets this compound apart is its unique benzothiadiazine ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15N3O3S |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
7-methoxy-N,N,4-trimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-amine |
InChI |
InChI=1S/C11H15N3O3S/c1-13(2)11-12-18(15,16)10-7-8(17-4)5-6-9(10)14(11)3/h5-7H,1-4H3 |
InChI Key |
MYFOHIQWONIITM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)S(=O)(=O)N=C1N(C)C |
Origin of Product |
United States |
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